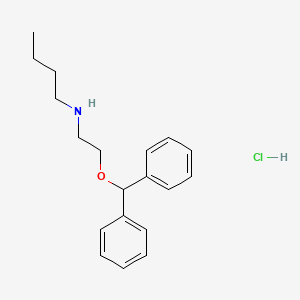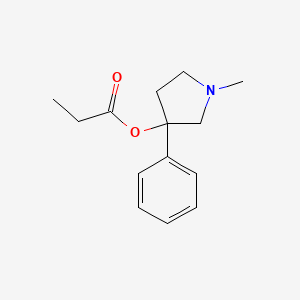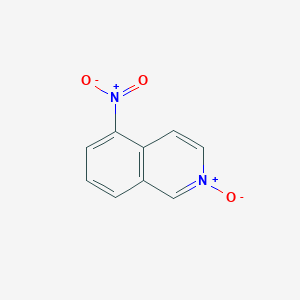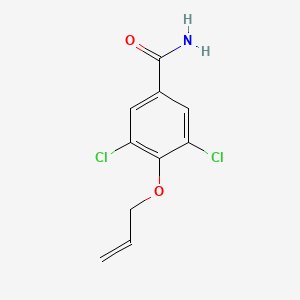
Benzhydryl 2-(butylamino)ethyl ether hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzhydryl 2-(butylamino)ethyl ether hydrochloride is an organic compound with the molecular formula C19H25NO·HCl It belongs to the class of benzhydryl compounds, which are characterized by the presence of a diphenylmethane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl 2-(butylamino)ethyl ether hydrochloride typically involves the reaction of benzhydrol with 2-(butylamino)ethanol in the presence of an acid catalyst. One common method involves using p-toluenesulfonyl chloride as a catalyst under solvent-free conditions at an oil bath temperature of 110°C . This method is advantageous due to its operational simplicity, low reagent loading, high product yields, short reaction time, and solvent-free conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzhydryl 2-(butylamino)ethyl ether hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Benzhydryl ketones or carboxylic acids.
Reduction: Benzhydryl alcohols.
Substitution: Benzhydryl halides.
Wissenschaftliche Forschungsanwendungen
Benzhydryl 2-(butylamino)ethyl ether hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of benzhydryl 2-(butylamino)ethyl ether hydrochloride involves its interaction with specific molecular targets. For example, it may act as an antagonist at histamine H1 receptors, thereby inhibiting histamine-mediated responses. The compound’s structure allows it to fit into the receptor binding site, blocking the action of histamine and preventing allergic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenhydramine: Another benzhydryl compound with anti-histaminic properties.
Orphenadrine: A benzhydryl ether used as a muscle relaxant.
Clemastine: An antihistamine with a similar structure.
Uniqueness
Benzhydryl 2-(butylamino)ethyl ether hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzhydryl compounds. Its butylaminoethyl group may enhance its binding affinity to certain receptors, leading to different therapeutic effects .
Eigenschaften
CAS-Nummer |
64037-60-1 |
|---|---|
Molekularformel |
C19H26ClNO |
Molekulargewicht |
319.9 g/mol |
IUPAC-Name |
N-(2-benzhydryloxyethyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-2-3-14-20-15-16-21-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-13,19-20H,2-3,14-16H2,1H3;1H |
InChI-Schlüssel |
IFXBILNJDCGISP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(4-tert-butylphenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000752.png)


![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12000758.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000768.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12000772.png)

![4-[5-(4-Chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile](/img/structure/B12000788.png)

